molecular formula C16H25N5O2 B5405426 1-methyl-9-[2-(1H-pyrazol-1-yl)butanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one

1-methyl-9-[2-(1H-pyrazol-1-yl)butanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B5405426
M. Wt: 319.40 g/mol
InChI Key: XXQWQGQGHVPDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-9-[2-(1H-pyrazol-1-yl)butanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one, also known as MPBU, is a spirocyclic compound that has been studied for its potential use in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and investigation.

Mechanism of Action

The exact mechanism of action of 1-methyl-9-[2-(1H-pyrazol-1-yl)butanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one is not fully understood. However, it is believed that this compound may interact with certain proteins in cells, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain enzymes in cells. This compound has also been shown to reduce the production of certain inflammatory molecules in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-9-[2-(1H-pyrazol-1-yl)butanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one in lab experiments is its unique structure, which makes it an interesting target for investigation. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-methyl-9-[2-(1H-pyrazol-1-yl)butanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one. One area of interest is the development of new synthesis methods for this compound and related compounds. Another area of interest is the investigation of the mechanism of action of this compound and its potential use as a tool to study cellular function. Additionally, the potential therapeutic applications of this compound in the treatment of cancer and inflammation warrant further investigation.

Synthesis Methods

The synthesis of 1-methyl-9-[2-(1H-pyrazol-1-yl)butanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one has been described in several research papers. One method involves the reaction of 1,4,9-triazaspiro[5.5]undecane with 2-(1H-pyrazol-1-yl)butanoyl chloride in the presence of triethylamine. The resulting product is then treated with methyl iodide to yield this compound. Another method involves the reaction of 1,4,9-triazaspiro[5.5]undecane with 2-(1H-pyrazol-1-yl)butanoyl chloride in the presence of potassium carbonate and dimethylformamide. The product is then treated with methyl iodide to obtain this compound.

Scientific Research Applications

1-methyl-9-[2-(1H-pyrazol-1-yl)butanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one has been investigated for its potential use in scientific research. One study found that this compound could inhibit the growth of cancer cells in vitro. Another study found that this compound could reduce inflammation in mice. This compound has also been studied for its potential use as a tool to study the function of certain proteins in cells.

Properties

IUPAC Name

1-methyl-9-(2-pyrazol-1-ylbutanoyl)-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-3-13(21-9-4-7-18-21)14(22)20-10-5-16(6-11-20)15(23)17-8-12-19(16)2/h4,7,9,13H,3,5-6,8,10-12H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQWQGQGHVPDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2(CC1)C(=O)NCCN2C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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